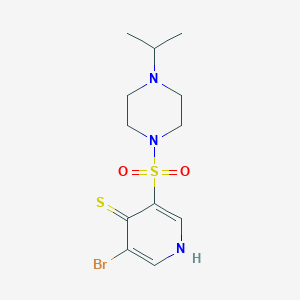

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

CAS No.:

Cat. No.: VC15881058

Molecular Formula: C12H18BrN3O2S2

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18BrN3O2S2 |

|---|---|

| Molecular Weight | 380.3 g/mol |

| IUPAC Name | 3-bromo-5-(4-propan-2-ylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione |

| Standard InChI | InChI=1S/C12H18BrN3O2S2/c1-9(2)15-3-5-16(6-4-15)20(17,18)11-8-14-7-10(13)12(11)19/h7-9H,3-6H2,1-2H3,(H,14,19) |

| Standard InChI Key | UKSNSHNZIYROEU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=S)Br |

Introduction

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is a complex organic compound belonging to the pyridine derivative class. It is characterized by the presence of a bromine atom, a sulfonyl group, and a piperazine moiety. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Key Features:

-

Chemical Structure: The compound features a pyridine core with a bromine atom at the 3-position, a sulfonyl group linked to an isopropylpiperazine moiety at the 5-position, and a thiol group at the 4-position.

-

Molecular Formula: The molecular formula is reported as C14H19BrN2O2S, although some sources indicate a slight variation in the molecular formula, possibly due to differences in the representation of the compound's structure .

-

Molecular Weight: Approximately 363.28 g/mol, though another source lists it as 380.3 g/mol, which might reflect variations in the compound's formulation or measurement .

Synthesis Steps:

-

Starting Materials: Pyridine derivatives and piperazine-based reagents are commonly used.

-

Reaction Conditions: Specific solvents and catalysts may be required to facilitate the reactions while maintaining selectivity for the desired product.

-

Purification Methods: Chromatography is a common method used to purify the compound.

Potential Applications and Biological Activities

3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has potential applications in medicinal chemistry, particularly in drug development. Its unique structure suggests it could interact with biological targets in ways that are beneficial for therapeutic purposes.

Potential Uses:

-

Drug Development: Its biological activity profile makes it a candidate for further research in developing new drugs.

-

Interaction Studies: Further studies are needed to elucidate its precise mechanisms and biological targets, which could lead to potential therapeutic applications.

Comparison with Similar Compounds

While several compounds share structural features with 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol, its combination of bromine, thiol, and piperazine makes it unique in its potential applications and biological activity profile.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-pyridine | Bromine-substituted pyridine | Lacks sulfonamide and thiol groups |

| Sulfanilamide | Sulfonamide functional group | No bromine or piperazine moiety |

| Isopropylpiperazine derivative | Piperazine ring | Varies in substituents on the piperazine |

Research Findings and Future Directions

Research on 3-Bromo-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is ongoing, with a focus on elucidating its biological mechanisms and potential therapeutic applications. Further studies, including in vitro and in vivo experiments, are necessary to fully understand its potential as a drug candidate.

Future Research Directions:

-

Biological Mechanisms: Investigating how the compound interacts with biological targets.

-

Therapeutic Applications: Exploring its potential use in treating specific diseases or conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume